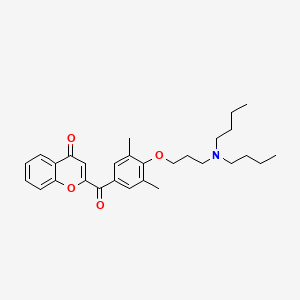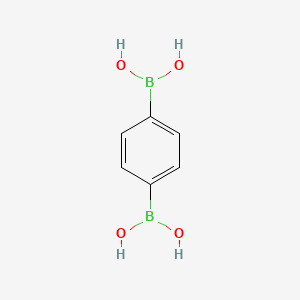
1,4-Benzenediboronic acid
説明
1,4-Benzenediboronic acid, also known as p-Phenylenediboronic acid, 1,4-Phenylenebisboronic acid, 1,4-Phenylenediboronic acid, p-Benzenediboronic acid, Benzene-1,4-diboronic acid, and NSC 25410, is a white to gray crystalline solid at room temperature . It is used in organic synthesis and as a pharmaceutical intermediate . It can be used in the preparation and derivatization of drug molecules and biohormones .
Synthesis Analysis
The compound can be synthesized by dissolving compound m (8.87g, 37.6mmol) in tetrahydrofuran (140mL), then adding hexane solvent and 2.5M n-butyllithium (18mL, 45.1mmol) under -78°C conditions, and stirring for 1 hour. After slowly adding trimethyl borate (13mL, 56.4mmol), the mixture is stirred for 2 hours. Then 2M hydrochloric acid is added to neutralize, and the product is extracted with ethyl acetate and water .Molecular Structure Analysis
The molecular formula of 1,4-Benzenediboronic acid is C6H8B2O4, and its molecular weight is 165.75 . The structure of the molecule can be represented as C6H4[B(OH)2]2 .Chemical Reactions Analysis
1,4-Benzenediboronic acid can undergo Suzuki coupling reactions under the action of a palladium catalyst, where the 1,4-positions of the benzene ring can undergo arylation or alkylation reactions . It is also used in palladium-catalyzed sequential alkenylation and conjugate addition reactions .Physical And Chemical Properties Analysis
1,4-Benzenediboronic acid is a white to gray crystalline solid at room temperature . It has a molecular weight of 165.75 . The compound is soluble in water at a concentration of 2.5% . Its melting point is greater than 350°C .科学的研究の応用
Palladium-Catalyzed Reactions
1,4-Benzenediboronic acid is extensively used in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction . This process forms biaryl compounds by coupling aryl halides with aryl boronic acids. It’s a pivotal method for creating complex organic molecules, widely applicable in pharmaceuticals and agrochemicals.
Scholl Cyclization
In organic synthesis, Scholl cyclization is a reaction that forms polycyclic aromatic hydrocarbons. 1,4-Benzenediboronic acid serves as a precursor in this reaction, facilitating the formation of larger, conjugated ring systems . These compounds have potential applications in materials science, particularly in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the synthesis of indolizine derivatives that function as emitters in OLEDs . OLED technology is crucial for developing more efficient displays with high color quality, which are used in televisions, smartphones, and other electronic devices.
Organic Thin-Film Transistors
1,4-Benzenediboronic acid contributes to the development of organic thin-film transistors (OTFTs) . OTFTs are essential components in flexible electronics, offering potential for lightweight, bendable devices.
Fluorescence and Coordination Polymers
This chemical is instrumental in creating fluorescence and solution-processable coordination polymers . These materials are studied for their unique optical properties, which can be harnessed in sensors, light-emitting devices, and other photonic applications.
Label-Free Test Kits for D-Amino Acid Analysis
A novel application involves using 1,4-Benzenediboronic acid to induce the aggregation of gold nanoparticles in a label-free test kit for D-amino acid analysis . This method is significant for detecting bacterial contamination in health, food science, and industrial applications, offering a simpler and more cost-effective alternative to traditional sensing methods.
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
将来の方向性
1,4-Benzenediboronic acid has been used in the preparation of indolizine derivatives as OLEDs, in organic thin-film transistors, and in fluorescence and solution-processable coordination polymers . It has also been used in the formation of covalent organic framework nanosheets . These applications suggest potential future directions in the fields of organic electronics and materials science.
特性
IUPAC Name |
(4-boronophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYVHJTUHHINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
676566-94-2 | |
| Record name | Boronic acid, B,B′-1,4-phenylenebis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676566-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20963507 | |
| Record name | 1,4-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediboronic acid | |
CAS RN |
4612-26-4 | |
| Record name | 4612-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenediboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



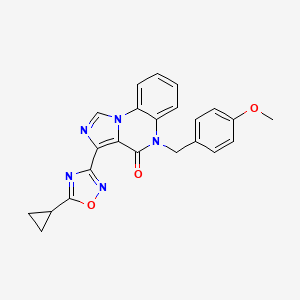

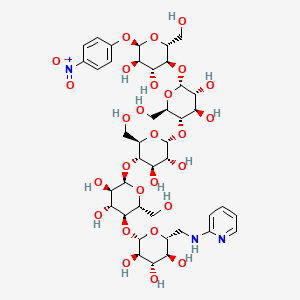

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
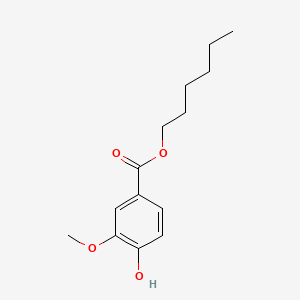
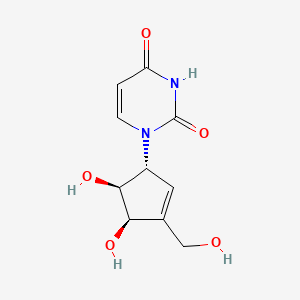
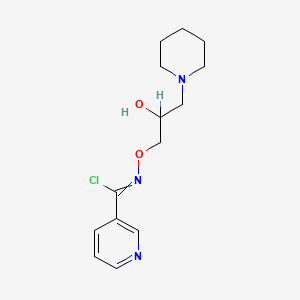
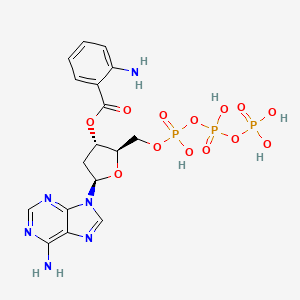

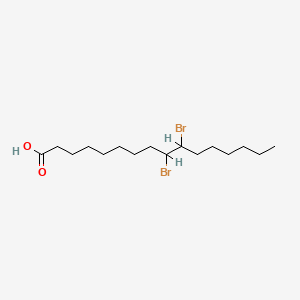
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
